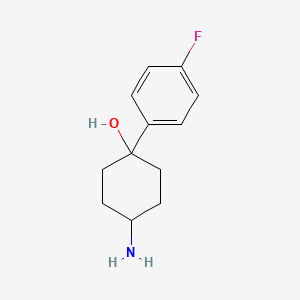

4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol

Description

Overview of Cyclohexanol (B46403) Scaffolds in Modern Organic Chemistry

The cyclohexanol framework is a foundational and versatile scaffold in organic chemistry. As a cyclic alcohol, it serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. evitachem.comcartelinternational.com Its derivatives are integral to various industries, from the production of polymers like Nylon to applications in materials science. cartelinternational.com In the realm of medicinal chemistry, the cyclohexanol ring is a common feature in biologically active compounds, valued for its conformational properties which can influence how a molecule interacts with biological targets. evitachem.com The inherent stereochemistry of substituted cyclohexanols allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. evitachem.com The prevalence of this scaffold in numerous compounds makes it a subject of ongoing research and a reliable building block in drug discovery and development. researchgate.net

The Strategic Role of Fluorine in Molecular Design and Chemical Space Exploration

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. bldpharm.commdpi.com Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly increasing its size, as its van der Waals radius is comparable to that of hydrogen. google.com The strategic replacement of a hydrogen atom or a hydroxyl group with fluorine can profoundly influence a compound's pharmacokinetic and physicochemical profile. bldpharm.comchemsrc.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life and bioavailability of a drug. researchgate.netnih.gov

Increased Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing the binding affinity and potency of a ligand. google.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and transport properties. bldpharm.comchemsrc.com

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross biological membranes. bldpharm.comresearchgate.net

Given these advantages, approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, underscoring its importance in modern drug design. chemsrc.com

Rationale for Comprehensive Academic Research on 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol

A comprehensive review of publicly available scientific literature and patent databases does not yield specific, in-depth research focused exclusively on this compound. The compound is primarily listed in chemical supplier catalogs, suggesting its role as a building block or intermediate for the synthesis of more complex molecules.

However, a strong academic rationale for its study can be inferred from the analysis of its structural components. The molecule combines three key pharmacophores:

The cyclohexanol scaffold , a proven template for bioactive compounds. evitachem.com

The 4-fluorophenyl group , which leverages the strategic advantages of fluorine to enhance drug-like properties. nih.gov

The 4-amino group , a common functional group in pharmaceuticals that can serve as a key point for target interaction or for further chemical modification. nih.govnih.gov

The combination of these features in a single, relatively simple molecule makes it an attractive starting point for library synthesis in drug discovery programs. Research on analogous structures, such as 4-amino-4-aryl-cyclohexanones and other aminocyclohexanol derivatives, reveals their potential as analgesics and as inhibitors for enzymes like dipeptidyl peptidase IV. google.comnih.gov Therefore, it is logical to posit that this compound is synthesized and studied as a potential precursor to novel therapeutic agents, particularly those targeting the central nervous system or metabolic diseases.

Delimitation of Research Scope and Objectives

The objective of this article is to provide a foundational understanding of this compound based on established principles of organic and medicinal chemistry. The scope is centered on the contextual significance of its structural motifs. Due to the absence of specific published research on this compound, this analysis will not extend to detailed experimental findings, specific biological activities, or established reaction mechanisms. The focus remains on the theoretical and inferred importance of the molecule in the landscape of chemical synthesis and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-(4-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,11,15H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCOCRCWPQAVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Amino 1 4 Fluorophenyl Cyclohexan 1 Ol

Retrosynthetic Analysis of the 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol Architecture

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.compharmacy180.com This approach involves breaking down the target molecule at key locations, known as disconnections, to identify potential precursor molecules called synthons. amazonaws.comwikipedia.org

Identification of Key Disconnection Points and Precursor Synthons

The structure of this compound presents several logical disconnection points. The most apparent disconnections are at the bonds connecting the aryl group and the hydroxyl group to the cyclohexyl ring, and the bond connecting the amino group to the ring.

A primary disconnection can be made at the carbon-carbon bond between the fluorophenyl group and the cyclohexanol (B46403) ring. This leads to two key synthons: a nucleophilic 4-aminocyclohexanol synthon and an electrophilic 4-fluorophenyl synthon. In a forward synthesis, the synthetic equivalent for the 4-fluorophenyl synthon would typically be a Grignard reagent, such as 4-fluorophenylmagnesium bromide, or an organolithium reagent. wikipedia.orgprepchem.comyoutube.com The 4-aminocyclohexanol synthon's equivalent would be a protected form of 4-aminocyclohexanone (B1277472).

Alternatively, a disconnection can be made at the carbon-oxygen bond of the hydroxyl group and the carbon-nitrogen bond of the amino group. This suggests a precursor such as 4-aminocyclohexanone. The synthesis would then involve the addition of the 4-fluorophenyl group to the ketone and subsequent manipulation of the amino group if necessary.

A further retrosynthetic step for 4-aminocyclohexanone could lead back to 1,4-cyclohexanedione (B43130), a potentially bio-based precursor. d-nb.inforesearchgate.net This highlights a strategy of introducing the functional groups sequentially onto a pre-formed carbocyclic core.

| Disconnection | Synthon 1 (Nucleophile) | Synthon 2 (Electrophile) | Precursor Molecules |

| C-C (Aryl-Cyclohexyl) | 4-Fluorophenyl anion | 4-Aminocyclohexanone cation | 4-Fluorophenylmagnesium bromide, 4-Aminocyclohexanone |

| C-N / C-O | 4-Aminocyclohexanol anion | - | 4-Hydroxycyclohexanone (B83380), Ammonia/Amine source |

| C=O (in precursor) | - | 1,4-Cyclohexanedione | 1,4-Cyclohexanedione, 4-Fluoroaniline |

Strategic Considerations for Stereochemical Control

The synthesis of this compound must address the stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring, which can exist as cis and trans diastereomers. minia.edu.eglibretexts.orgmvpsvktcollege.ac.in The relative orientation of the amino and hydroxyl groups is determined during the synthetic sequence, and controlling this stereochemistry is a critical consideration.

The key step for establishing stereochemistry is often the nucleophilic addition to a cyclohexanone (B45756) precursor. researchgate.netacs.orgacs.orgacademie-sciences.fr The incoming nucleophile can attack from either the axial or equatorial face of the ketone, leading to different stereoisomers. The stereochemical outcome is influenced by several factors, including steric hindrance and electronic effects. researchgate.net For instance, the attack of a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) on a 4-substituted cyclohexanone will result in a mixture of diastereomeric alcohols. The ratio of these isomers depends on the nature of the substituent at the 4-position and the reaction conditions.

To achieve stereochemical control, one might employ:

Substrate-controlled synthesis: The existing stereochemistry of a chiral starting material directs the stereochemistry of subsequent reactions.

Reagent-controlled synthesis: A chiral reagent is used to favor the formation of one stereoisomer over another.

Enzymatic resolutions: Enzymes can be used to selectively react with one enantiomer or diastereomer in a mixture, allowing for the separation of stereoisomers. d-nb.inforesearchgate.net

For 1,4-disubstituted cyclohexanes, the chair conformation is generally the most stable. minia.edu.egresearchgate.net The thermodynamic stability of the final product can also play a role, with the isomer having the bulkier substituents in the equatorial position often being the more stable product. minia.edu.eg Therefore, reaction conditions can be tuned to favor either kinetic or thermodynamic control, potentially influencing the diastereomeric ratio.

Development and Exploration of Novel Synthetic Pathways

The quest for more efficient and selective methods for synthesizing complex molecules like this compound has led to the exploration of innovative synthetic strategies. These include multicomponent reactions, stereoselective approaches, and advanced fluorination techniques.

Multicomponent Reaction Approaches Towards the Cyclohexanol Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecular scaffolds. researchgate.netnih.gov For the synthesis of the cyclohexanol core, MCRs can rapidly generate molecular complexity and introduce multiple functional groups in a single step.

While a specific MCR for this compound is not prominently documented, analogous strategies can be envisioned. For example, a reaction involving a dienophile, a diene, and an aldehyde could potentially construct a functionalized cyclohexene (B86901) ring system, which could then be further elaborated to the target molecule. researchgate.net The Strecker reaction, a classic MCR, is a well-established method for synthesizing α-amino acids and could be adapted for the synthesis of aminocyclohexane derivatives. nih.govnih.govresearchgate.net

The advantage of MCRs lies in their atom economy, reduced number of synthetic steps, and the ability to generate diverse libraries of compounds for screening purposes.

Stereoselective and Diastereoselective Synthesis of the this compound Scaffold

Achieving high stereoselectivity is paramount in modern organic synthesis. For the this compound scaffold, this involves controlling the relative orientation of the amino, hydroxyl, and fluorophenyl groups. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. mdpi.combeilstein-journals.org

One common approach involves the reduction of a β-enaminoketone precursor, which can lead to either the cis or trans amino alcohol depending on the reducing agent and reaction conditions. mdpi.com Another strategy is the use of biocatalysis. Transaminases, for instance, have been shown to be highly effective in the stereoselective amination of ketones to produce chiral amines, including those on a cyclohexane ring. semanticscholar.orgnih.gov By selecting the appropriate enzyme, it is possible to favor the formation of either the cis or trans isomer. d-nb.inforesearchgate.net

Recent advancements in electrocatalytic radical cross-couplings have also opened new avenues for stereoselective amino alcohol synthesis, offering novel bond disconnections and high modularity. nih.gov

| Method | Description | Stereochemical Outcome |

| Reduction of β-enaminoketones | Reduction of a cyclic β-enaminoketone with a hydride source. | Can be tuned to favor either cis or trans isomers based on reagents and conditions. mdpi.com |

| Biocatalytic Transamination | Use of transaminases for the amination of a 4-hydroxycyclohexanone derivative. | Highly stereoselective, with the choice of enzyme determining the cis or trans configuration. d-nb.inforesearchgate.netnih.gov |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the precursor to direct the stereochemical outcome of a reaction. | Can provide high levels of diastereoselectivity. |

Fluorination Strategies for the 4-Fluorophenyl Moiety

The introduction of the fluorine atom onto the phenyl ring is a crucial step in the synthesis. Fluorination can be achieved at various stages of the synthetic sequence, either by starting with a pre-fluorinated building block or by introducing the fluorine atom later on. The high electronegativity and small size of fluorine can significantly impact a molecule's properties. nih.govresearchgate.net

Common fluorination strategies include:

Nucleophilic Aromatic Substitution (SNA_r_): This method involves the displacement of a leaving group, such as a nitro or chloro group, on an aromatic ring by a fluoride (B91410) source like potassium fluoride. This is often employed for activated aromatic systems.

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to introduce a fluorine atom onto an electron-rich aromatic ring. mdpi.com

Use of Fluorinated Starting Materials: A widely used and often more straightforward approach is to begin the synthesis with a commercially available fluorinated precursor, such as 1-bromo-4-fluorobenzene. prepchem.com This precursor can then be converted into a Grignard reagent or used in various cross-coupling reactions to construct the 4-fluorophenyl moiety. chemrxiv.orgwpmucdn.com

Optimization of Reaction Conditions and Efficiency for this compound Synthesis

The synthesis of this compound, a key intermediate in various chemical syntheses, necessitates a meticulous optimization of reaction conditions to ensure high yield, purity, and stereoselectivity. The primary synthetic routes often involve either the catalytic hydrogenation of a corresponding nitro or ketone precursor or the addition of a (4-fluorophenyl) nucleophile to a protected 4-aminocyclohexanone derivative. Each approach presents a unique set of parameters that must be fine-tuned to achieve the desired outcome efficiently. Key areas of optimization include the selection of an appropriate catalyst and ligand system, the choice of solvent, and the precise control of reaction temperature. These factors are interdependent and collectively dictate the reaction's kinetics, equilibrium, and the stereochemical orientation of the final product, influencing the ratio of cis to trans isomers.

A significant challenge in the synthesis of substituted cyclohexanols is the control of diastereoselectivity. The relative orientation of the amino and hydroxyl groups on the cyclohexane ring is crucial for the biological activity and physical properties of downstream compounds. Therefore, optimization efforts are heavily focused on maximizing the formation of the desired stereoisomer.

Catalyst Screening and Ligand Design Effects

The choice of catalyst is paramount in the synthesis of this compound, particularly in routes involving hydrogenation. For the reduction of an aromatic precursor like a substituted aminophenol, various noble metal catalysts are commonly employed. Ruthenium on carbon (Ru/C) has been shown to be effective in the hydrogenation of similar aromatic systems, often providing a good conversion rate and favorable stereoselectivity.

In a hypothetical catalyst screening for the hydrogenation of a precursor to this compound, a range of catalysts would be evaluated under standardized conditions to identify the most efficient option. The results of such a screening are often presented in a tabular format to facilitate comparison.

| Catalyst | Loading (mol%) | Conversion (%) | Selectivity (trans:cis) | Reaction Time (h) |

|---|---|---|---|---|

| 5% Ru/C | 2.0 | 98 | 85:15 | 12 |

| 10% Pd/C | 2.0 | 95 | 70:30 | 16 |

| 5% Rh/C | 1.5 | 99 | 80:20 | 10 |

| Raney Ni | 5.0 | 92 | 60:40 | 24 |

Solvent Selection and Temperature Influence on Reaction Outcomes

The selection of an appropriate solvent system is crucial for optimizing the synthesis of this compound. The solvent's polarity, proticity, and boiling point can all impact the reaction rate, yield, and stereoselectivity. For hydrogenation reactions, polar protic solvents such as ethanol, methanol, and water, or mixtures thereof, are often favored as they can stabilize charged intermediates and facilitate proton transfer. For instance, in the synthesis of related trans-4-amino-1-cyclohexanecarboxylic acid derivatives, mixtures of water and isopropanol (B130326) have been found to be effective. d-nb.infou-szeged.hu

Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also result in decreased selectivity and the formation of undesired byproducts. For the synthesis of substituted cyclohexanes, temperature can significantly influence the thermodynamic equilibrium between the cis and trans isomers. In the case of related compounds, it has been observed that maintaining the reaction temperature within a specific range, for example, above 85°C and below 138°C, is crucial for achieving a high trans to cis ratio. d-nb.infou-szeged.hu

The interplay between solvent and temperature in the synthesis of this compound can be systematically studied to determine the optimal conditions.

| Solvent | Temperature (°C) | Yield (%) | Selectivity (trans:cis) |

|---|---|---|---|

| Ethanol | 80 | 85 | 80:20 |

| Methanol | 65 | 82 | 75:25 |

| Isopropanol/Water (1:1) | 100 | 90 | 88:12 |

| Tetrahydrofuran (THF) | 66 | 75 | 65:35 |

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several critical considerations. A scalable process must be not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable.

Reaction Safety: The safety of the synthetic process is of paramount importance in an industrial setting. Hydrogenation reactions, for example, are typically carried out under pressure and require specialized equipment to handle flammable hydrogen gas safely. A thorough risk assessment must be conducted to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions.

Purification and Isolation: The purification of the final product on a large scale must be efficient and avoid the use of costly and time-consuming techniques like column chromatography. Crystallization is often the preferred method for isolating the desired stereoisomer in high purity. The choice of crystallization solvent is critical and must be optimized to maximize the recovery of the target compound while minimizing the inclusion of impurities and the undesired stereoisomer.

Waste Management: A scalable synthesis should aim to minimize waste generation. This can be achieved by optimizing atom economy, using recyclable catalysts and solvents, and developing environmentally benign work-up procedures. The treatment and disposal of any waste streams must comply with environmental regulations.

By carefully addressing these scalability considerations during the process development phase, a robust and economical manufacturing process for this compound can be established.

Chemical Reactivity and Derivatization Studies of 4 Amino 1 4 Fluorophenyl Cyclohexan 1 Ol

Transformations of the Amino Functional Group in 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol

The primary amino group in this compound is a key site for derivatization, readily undergoing reactions typical of primary amines.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amino group facilitates its reaction with acylating and sulfonylating agents to form amide and sulfonamide derivatives, respectively.

Acylation: The amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would produce N-(4-(4-fluorophenyl)-4-hydroxycyclohexyl)acetamide. This transformation is analogous to the acylation of similar aminocyclohexanol structures. The reaction typically proceeds under mild conditions, often using a solvent like dichloromethane (B109758) or pyridine, with the latter also serving as a base to neutralize the acidic byproduct.

Sulfonylation: Similarly, the amino group can be converted to a sulfonamide by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like triethylamine (B128534) or pyridine. This results in the formation of compounds like N-(4-(4-fluorophenyl)-4-hydroxycyclohexyl)-4-methylbenzenesulfonamide. Sulfonamides are generally stable compounds and this derivatization can be useful for introducing specific functionalities or for protecting the amino group during subsequent reactions.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Structure | Product Name |

|---|---|---|

| Acetyl Chloride | N-(4-(4-fluorophenyl)-4-hydroxycyclohexyl)acetamide | |

| p-Toluenesulfonyl Chloride | N-(4-(4-fluorophenyl)-4-hydroxycyclohexyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Amination Strategies

The amino group can also be modified through alkylation to form secondary and tertiary amines.

Alkylation: Direct N-alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, it is often preferable to first perform an acylation, followed by reduction of the resulting amide. Alternatively, reductive amination provides a more controlled method for introducing alkyl groups.

Reductive Amination: Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield 4-(dimethylamino)-1-(4-fluorophenyl)cyclohexan-1-ol. This method is highly versatile and allows for the introduction of a wide variety of alkyl substituents.

Reactions Involving the Hydroxyl Group of this compound

The tertiary hydroxyl group on the cyclohexane (B81311) ring is another site for chemical modification, though its reactivity is influenced by steric hindrance.

Etherification and Esterification Chemistry

Etherification: The formation of ethers from the tertiary hydroxyl group can be achieved under specific conditions. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with an alkyl halide. Given the presence of the acidic amino group, protection of the amine is often necessary before proceeding with etherification.

Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides or acid anhydrides. To achieve selective O-acylation in the presence of the amino group, the reaction can be carried out under acidic conditions. In an acidic medium, the amino group is protonated, rendering it non-nucleophilic and allowing the hydroxyl group to react with the acylating agent. For example, reaction with acetic anhydride in the presence of an acid catalyst would yield 4-amino-1-(4-fluorophenyl)cyclohexyl acetate.

Oxidation Reactions and Stereochemical Implications

Oxidation of the tertiary alcohol in this compound is not possible without cleavage of a carbon-carbon bond. However, if the amino group is first protected, for instance as an acetamide, the corresponding secondary alcohol, 4-acetamidocyclohexanol, can be oxidized to the ketone, 4-acetamidocyclohexanone, using oxidizing agents like Jones reagent (chromic acid) or pyridinium (B92312) chlorochromate (PCC).

In the context of the target molecule, if a synthetic precursor were a secondary alcohol, its oxidation to a ketone would have significant stereochemical implications. The reduction of the resulting ketone can lead to the formation of both cis and trans isomers of the alcohol, with the stereochemical outcome depending on the reducing agent and reaction conditions. For example, reduction of a substituted cyclohexanone (B45756) can be directed to favor either the axial or equatorial alcohol through the judicious choice of reducing agents.

Modifications and Reactivity of the 4-Fluorophenyl Group

The 4-fluorophenyl group is generally stable under many reaction conditions. However, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, particularly if there are additional electron-withdrawing groups on the aromatic ring. stackexchange.com In SNAr reactions, the high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, making it a better leaving group in this context compared to other halogens. stackexchange.com

The aromatic ring can also potentially undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation or alkylation. wikipedia.orgyoutube.com However, the fluorine atom is a deactivating substituent, which would make such reactions more challenging compared to unsubstituted benzene. The directing effect of the fluorine atom would favor substitution at the ortho and para positions. Given that the para position is already occupied by the cyclohexyl ring, electrophilic substitution would likely occur at the positions ortho to the fluorine.

Stereochemical Inversion, Retention, and Epimerization Studies of this compound

The stereochemistry of the cyclohexane ring in this compound is a critical aspect of its three-dimensional structure. The substituents on the ring can exist in either axial or equatorial positions, leading to the possibility of different stereoisomers.

The key stereochemical relationships in this molecule are between the amino group at C-4 and the hydroxyl/4-fluorophenyl group at C-1. This leads to the existence of cis and trans diastereomers.

In the trans isomer, the amino group and the hydroxyl group are on opposite faces of the cyclohexane ring.

In the cis isomer, the amino group and the hydroxyl group are on the same face of the cyclohexane ring.

The relative stability of these isomers is determined by steric interactions. In general, bulky substituents prefer to occupy the equatorial position to minimize steric strain.

Stereochemical Inversion and Retention:

Reactions involving the chiral centers at C-1 and C-4 could proceed with either inversion or retention of configuration, depending on the reaction mechanism. For instance, a substitution reaction at C-4 could occur via an SN2 mechanism, which would lead to an inversion of stereochemistry, or via an SN1 mechanism, which would likely result in a mixture of products (racemization).

Epimerization:

Epimerization is the change in the configuration of only one of several chiral centers in a molecule. In the context of this compound, epimerization could occur at either C-1 or C-4 under certain conditions, leading to the interconversion of the cis and trans isomers. acs.org For example, treatment with a strong base could potentially deprotonate the hydroxyl or amino group, and subsequent protonation could occur from either face of the ring, leading to a mixture of isomers. googleapis.com The equilibrium position would be dictated by the relative thermodynamic stabilities of the epimers.

| Stereochemical Concept | Description | Relevance to this compound |

|---|---|---|

| Cis/Trans Isomerism | Diastereomers with substituents on the same (cis) or opposite (trans) sides of the ring. | The relative orientation of the amino group and the hydroxyl group determines the cis/trans configuration. |

| Stereochemical Inversion | The configuration of a chiral center is reversed during a chemical reaction. | Could occur in substitution reactions at C-1 or C-4, depending on the mechanism. |

| Retention of Stereochemistry | The configuration of a chiral center remains the same during a chemical reaction. | Possible in reactions where the chiral center is not directly involved or through specific mechanisms. |

| Epimerization | The interconversion of diastereomers by changing the configuration at one chiral center. | Could lead to a mixture of cis and trans isomers, with the thermodynamically more stable isomer predominating at equilibrium. |

Advanced Structural Characterization and Elucidation of 4 Amino 1 4 Fluorophenyl Cyclohexan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound.

For 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol, the molecular formula is C₁₂H₁₆FNO. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule [M+H]⁺. The experimentally observed mass is then compared to the theoretically calculated exact mass. A match within a narrow tolerance (e.g., ±5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆FNO |

| Calculated Exact Mass (Monoisotopic) | 209.1216 u |

| Calculated Mass of [M+H]⁺ Ion | 210.1294 u |

This precise mass measurement is a critical first step in the structural elucidation process, validating the elemental composition before more detailed structural analysis is undertaken.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments provides information on the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would show characteristic signals for the aromatic protons of the 4-fluorophenyl group (typically appearing as two doublets or a multiplet in the δ 7.0-7.5 ppm region), the cyclohexane (B81311) ring protons (complex multiplets in the δ 1.5-2.5 ppm range), and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with deuterium.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The spectrum would display signals for the two distinct aromatic carbons of the fluorophenyl ring (ipso- and ortho-/meta- carbons, with the carbon attached to fluorine showing a characteristic large coupling constant, ¹JCF), the quaternary carbon C1 of the cyclohexane ring bearing the hydroxyl and phenyl groups, the C4 carbon attached to the amino group, and the remaining methylene (B1212753) carbons of the cyclohexane ring.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet crucial experiment for fluorinated compounds. For this molecule, it would show a single resonance, confirming the presence of one chemical environment for the fluorine atom.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on the structure and may vary depending on the solvent and experimental conditions.)

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H (ortho to F) | ¹H NMR | ~7.4 - 7.6 | Multiplet (dd) |

| Aromatic C-H (meta to F) | ¹H NMR | ~7.0 - 7.2 | Multiplet (dd) |

| Cyclohexane C-H (axial/equatorial) | ¹H NMR | ~1.5 - 2.5 | Multiplets |

| Cyclohexane C4-H | ¹H NMR | ~2.8 - 3.2 | Multiplet |

| -NH₂ | ¹H NMR | Variable (broad s) | Singlet (broad) |

| -OH | ¹H NMR | Variable (broad s) | Singlet (broad) |

| Aromatic C-F | ¹³C NMR | ~160 - 165 (d, ¹JCF ≈ 245 Hz) | Doublet |

| Aromatic C-H | ¹³C NMR | ~115 - 130 | - |

| Cyclohexane C1-OH | ¹³C NMR | ~70 - 75 | - |

| Cyclohexane C4-NH₂ | ¹³C NMR | ~45 - 50 | - |

| Cyclohexane CH₂ | ¹³C NMR | ~30 - 40 | - |

2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. youtube.comresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to trace the connectivity of the protons around the cyclohexane ring, establishing the sequence of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is crucial for connecting different fragments of the molecule. For example, HMBC correlations would be expected from the cyclohexane protons to the quaternary aromatic carbon, confirming the attachment of the phenyl ring to the cyclohexane core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netrsc.org This technique is paramount for determining the stereochemistry of the molecule, specifically the relative orientation (cis or trans) of the amino and hydroxyl groups on the cyclohexane ring. For instance, a spatial correlation between the proton at C4 and the axial protons on the same side of the ring as the hydroxyl group would provide evidence for a specific stereoisomer.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the molecule's three-dimensional structure in the solid state. researchgate.net This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

For this compound, an X-ray crystal structure would definitively confirm the connectivity and provide the exact conformation of the cyclohexane ring (e.g., chair conformation) and the relative positions of the amino, hydroxyl, and fluorophenyl substituents.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by various intermolecular interactions. In the case of this compound, the primary interactions would be:

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (-OH, -NH₂, and the fluorine atom) would lead to an extensive network of hydrogen bonds. These O-H···N, N-H···O, N-H···F, and O-H···F interactions are the dominant forces dictating the supramolecular architecture. nih.gov

π-π Stacking: The fluorophenyl rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: In an IR spectrum, absorption bands correspond to specific vibrational modes (stretching, bending) of chemical bonds. Key absorptions for this compound would include a broad band for the O-H stretch, sharp bands for the N-H stretches of the primary amine, C-H stretches for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and strong absorptions corresponding to the C-F, C-O, and C-N bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. nih.gov It would also show characteristic signals for the aromatic ring vibrations and the carbon skeleton, providing additional confirmation of the functional groups identified by IR spectroscopy.

Table of Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

Computational and Theoretical Investigations of 4 Amino 1 4 Fluorophenyl Cyclohexan 1 Ol

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of 4-amino-1-(4-fluorophenyl)cyclohexan-1-ol, a tertiary alcohol, is typically achieved through the nucleophilic addition of a 4-fluorophenyl organometallic reagent (such as a Grignard or organolithium reagent) to a 4-aminocyclohexanone (B1277472) derivative. Computational modeling provides profound insights into the underlying reaction mechanism, offering a level of detail that is often inaccessible through experimental methods alone.

Transition State Characterization and Energy Profile Analysis

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. This allows for the characterization of stationary points, including reactants, intermediates, transition states, and products.

The key step in the formation of this compound is the attack of the nucleophilic carbon of the 4-fluorophenyl group on the electrophilic carbonyl carbon of the cyclohexanone (B45756) ring. Computational studies on analogous systems, such as the addition of various nucleophiles to substituted cyclohexanones, have elucidated the critical factors governing this transformation. academie-sciences.frresearchgate.net

Transition State Geometry: The transition state (TS) for this nucleophilic addition is characterized by the partial formation of the new carbon-carbon bond and a corresponding re-hybridization of the carbonyl carbon from sp² to sp³. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction, particularly the orientation of the incoming 4-fluorophenyl group relative to the amino group on the cyclohexane (B81311) ring. Calculations on similar systems have shown that the nucleophile approaches the carbonyl carbon at an angle greater than 90° (the Bürgi-Dunitz trajectory), which minimizes steric hindrance and maximizes orbital overlap. academie-sciences.fr

Energy Profile Analysis: The energy profile of the reaction delineates the energy changes that occur as the reactants are converted into products. A representative energy profile for the nucleophilic addition to a cyclohexanone derivative would show the relative energies of the reactants, the transition state, and the final product. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate.

Table 1: Hypothetical Calculated Thermodynamic Parameters for the Addition of 4-Fluorophenylmagnesium Bromide to 4-Aminocyclohexanone

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (Activation Free Energy) | 15 - 25 | Represents the energy barrier that must be overcome for the reaction to proceed. The value is influenced by the solvent and the nature of the organometallic reagent. |

| ΔH (Enthalpy of Reaction) | -20 - -40 | Indicates that the reaction is exothermic, releasing heat upon completion. |

| ΔG (Gibbs Free Energy of Reaction) | -25 - -45 | A negative value signifies a spontaneous and thermodynamically favorable reaction. |

Note: These values are illustrative and based on typical ranges for Grignard additions to ketones as reported in computational chemistry literature. Actual values would require specific DFT calculations for this exact reaction.

Predicting Reactivity and Selectivity in Novel Transformations

Computational modeling is a powerful predictive tool for exploring the reactivity and selectivity of this compound in subsequent, novel transformations. By calculating the energies of potential transition states and products, researchers can forecast the most likely reaction pathways and outcomes.

For instance, if this compound were to be used as a scaffold for further functionalization, computational methods could predict the most reactive sites on the molecule. The electron density distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, can highlight nucleophilic (electron-rich) and electrophilic (electron-poor) centers.

Predicting Stereoselectivity: A significant aspect of computational prediction is determining the stereoselectivity of reactions. For the synthesis of this compound, the addition of the 4-fluorophenyl group can occur from two faces of the cyclohexanone ring (axial or equatorial attack), potentially leading to cis and trans isomers (relative to the amino group).

Computational studies on substituted cyclohexanones have shown that the preferred direction of attack is governed by a combination of steric and electronic factors. researchgate.netacs.org The presence of the amino group at the 4-position can influence the conformational preference of the ring and, consequently, the facial selectivity of the nucleophilic attack. The energy difference between the two transition states leading to the different stereoisomers can be calculated to predict the diastereomeric ratio of the product. A lower activation energy for one pathway implies that the corresponding isomer will be the major product.

Molecular Interaction Fields (MIFs) and Quantitative Structure-Activity Relationships (QSAR)

Molecular Interaction Fields (MIFs) and Quantitative Structure-Activity Relationships (QSAR) are computational techniques that are invaluable in the field of medicinal chemistry for understanding how a molecule like this compound and its derivatives might interact with a biological target and for predicting their biological activity.

Molecular Interaction Fields (MIFs): MIFs are three-dimensional maps that show the interaction energies between a target molecule and a probe atom or functional group. These fields provide a visual representation of the molecule's steric and electrostatic properties, highlighting regions that are favorable for different types of interactions.

For this compound, MIFs would be calculated by placing the molecule in a 3D grid and then systematically positioning a probe (e.g., a water molecule, a methyl group, or a charged ion) at each grid point to calculate the interaction energy.

Steric MIFs: Would indicate regions of steric bulk and areas that are sterically accessible.

Electrostatic MIFs: Would highlight regions of positive and negative electrostatic potential, indicating where hydrogen bond donors and acceptors are likely to interact. The fluorine atom on the phenyl ring, the hydroxyl group, and the amino group would be key features in the electrostatic MIF of this compound.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org A QSAR model is an equation that relates numerical descriptors of the molecules (representing their physicochemical properties) to their activity.

For a series of analogs of this compound, a QSAR study would involve the following steps:

Synthesizing or computationally generating a set of structurally related compounds.

Measuring their biological activity (e.g., inhibitory concentration against a specific enzyme).

Calculating a variety of molecular descriptors for each compound.

Using statistical methods to build a model that correlates the descriptors with the activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity, which affects its ability to cross cell membranes. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerical representation of the molecular structure and branching. |

A hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = a(LogP) - b(Molar Refractivity) + c*(Dipole Moment) + d

Mechanistic Studies of this compound Uncover Reaction Dynamics

Detailed mechanistic studies on the reactions involving the chemical compound this compound are limited in publicly available scientific literature. Comprehensive research into specific aspects such as kinetic isotope effects, Hammett analysis, in-situ spectroscopic monitoring, and catalytic cycles for this particular molecule has not been extensively reported.

Generic principles of these mechanistic study techniques are well-established in organic chemistry and are applied to understand the reaction pathways of various compounds. For instance, Kinetic Isotope Effect (KIE) studies are a powerful tool to determine the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. princeton.edunih.govnih.gov Similarly, Hammett analysis provides insight into the electronic effects of substituents on the reactivity of aromatic compounds.

In situ spectroscopic monitoring is frequently employed to observe the progress of a reaction in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. fu-berlin.de Furthermore, the elucidation of catalytic cycles is crucial for understanding and optimizing catalyzed reactions, involving the identification of all intermediate steps and the regeneration of the catalyst.

Advanced Material Science and Supramolecular Chemistry Applications if Applicable

Integration of 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol into Polymer Systems

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a candidate for integration into various polymer systems. These functional groups can act as reactive sites for polymerization reactions.

Potential Research Findings:

Monomer for Polyamides and Polyurethanes: The primary amine group can react with dicarboxylic acids or their derivatives to form polyamides. Similarly, the hydroxyl group can react with diisocyanates to form polyurethanes. The incorporation of the fluorophenylcyclohexyl moiety into the polymer backbone could impart desirable properties such as increased thermal stability, chemical resistance, and altered solubility. The fluorine atom, in particular, is known to enhance hydrophobicity and reduce the surface energy of materials.

Epoxy Resin Curing Agent: The amino group can act as a curing agent for epoxy resins. The reaction of the amine with the epoxide rings would lead to a cross-linked polymer network. The bulky and rigid cyclohexyl group, along with the fluorophenyl substituent, could influence the cross-linking density and the mechanical properties of the cured resin, potentially leading to materials with high glass transition temperatures and improved toughness.

Hypothetical Data on Polymer Properties:

Below is a hypothetical data table illustrating the potential effects of incorporating this compound into a standard polyamide, compared to a non-fluorinated analogue.

| Property | Standard Polyamide (PA6,6) | Hypothetical Polyamide with this compound |

| Glass Transition Temp. (Tg) | ~60°C | Potentially > 100°C |

| Water Absorption (24h) | ~1.5% | Potentially < 0.5% |

| Surface Energy | ~43 mN/m | Potentially < 30 mN/m |

| Thermal Stability (TGA, 5% wt loss) | ~350°C | Potentially > 400°C |

This table is illustrative and based on general principles of fluorinated polymers; it does not represent empirically verified data for this specific compound.

Applications in Surface Functionalization

The functional groups of this compound could be utilized to modify the surfaces of various substrates, altering their chemical and physical properties.

Potential Research Findings:

Hydrophobic Coatings: The fluorophenyl group is inherently hydrophobic. By grafting this molecule onto a surface, for instance, via the reaction of its hydroxyl or amino group with surface functionalities (like silanols on glass or carboxylic acids on a polymer film), a more water-repellent surface could be created. Such coatings could find applications in self-cleaning surfaces or anti-fouling materials.

Adhesion Promotion: The amino and hydroxyl groups can form hydrogen bonds and potentially covalent bonds with a variety of surfaces, acting as an adhesion promoter or a coupling agent between an inorganic substrate and an organic polymer overlayer.

Investigation of Self-Assembly and Supramolecular Architectures

The combination of hydrogen-bonding capabilities and the potential for π-π stacking interactions from the fluorophenyl ring suggests that this compound could be a building block for self-assembling systems.

Potential Research Findings:

Organogel Formation: In suitable solvents, the intermolecular hydrogen bonds between the amino and hydroxyl groups could lead to the formation of one-dimensional fibrillar networks, which could entangle to form a supramolecular organogel. The fluorophenyl group could contribute to the stability of these assemblies through aromatic interactions.

Crystal Engineering: In the solid state, the directionality of hydrogen bonds and the packing of the fluorophenyl rings could be exploited to design specific crystal structures with desired properties. The interplay between N-H···O, O-H···N, and potential C-F···H-C or π-π interactions would govern the resulting supramolecular architecture.

Hypothetical Self-Assembly Parameters:

| Interaction Type | Potential Role in Self-Assembly |

| N-H···O Hydrogen Bonds | Primary driving force for 1D chain formation. |

| O-H···N Hydrogen Bonds | Cross-linking of primary chains. |

| π-π Stacking (Fluorophenyl) | Stabilization of the assembled structure. |

| Van der Waals (Cyclohexyl) | Space-filling and packing efficiency. |

This table outlines the theoretical contributions of different non-covalent interactions to the self-assembly of the title compound.

Future Perspectives and Emerging Research Directions

Unexplored Synthetic Avenues and Methodological Advancements for 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol

While established routes to aminocyclohexanol scaffolds exist, significant opportunities remain for methodological advancements that offer greater efficiency, stereocontrol, and sustainability. Current research in organic synthesis points toward several unexplored avenues for the preparation of this compound.

One of the most promising frontiers is the application of biocatalysis. d-nb.infosemanticscholar.orgresearchgate.net Enzymatic cascade reactions, for instance, could provide a highly stereoselective route starting from simple, bio-based precursors like 1,4-cyclohexanedione (B43130). d-nb.infosemanticscholar.orgresearchgate.net A one-pot, two-step enzymatic cascade employing a keto reductase (KRED) for selective mono-reduction followed by a stereocomplementary amine transaminase (ATA) could yield specific isomers of the aminocyclohexanol core with exceptional diastereomeric purity. d-nb.info This approach not only enhances stereoselectivity but also operates under mild, aqueous conditions, aligning with green chemistry principles. d-nb.infosemanticscholar.orgresearchgate.net

Another area ripe for exploration is the development of novel catalytic systems for direct amination. Traditional methods often involve multiple steps, including the protection and deprotection of functional groups. Modern approaches such as direct C–H amination or the catalytic amination of alcohols could significantly shorten the synthetic sequence. dntb.gov.ua For example, developing a heterogeneous catalyst that facilitates the direct reductive amination of a 1-(4-fluorophenyl)cyclohexane-1,4-diol intermediate would represent a significant leap in efficiency and atom economy. dntb.gov.ua Furthermore, photoredox catalysis offers a pathway for C-N bond formation under mild conditions, potentially enabling the direct amination of aryl C-H bonds, although applying this to a cyclohexyl system would be a novel extension. nih.govresearchgate.net

The table below outlines a comparison between potential conventional and emerging synthetic strategies.

| Feature | Conventional Grignard/Reduction Route | Biocatalytic Cascade Route | Direct Catalytic Amination |

| Starting Material | 1,4-Cyclohexanedione mono-ketal | 1,4-Cyclohexanedione | 1-(4-fluorophenyl)cyclohexan-1-ol |

| Key Steps | Grignard reaction, ketal hydrolysis, reductive amination | Enzymatic mono-reduction, enzymatic transamination | Catalytic dehydrogenation, imine formation, hydrogenation |

| Stereocontrol | Moderate; often yields mixtures | High; enzyme-dependent | Moderate to high; catalyst-dependent |

| Reagents | Organometallics, stoichiometric reducing agents | Enzymes (KRED, ATA), amine donor | Heterogeneous metal catalyst, ammonia/H₂ |

| Environmental Impact | Higher (organic solvents, metal waste) | Lower (aqueous media, biodegradable catalysts) | Potentially lower (catalytic, high atom economy) |

Methodological advancements could also come from the adoption of continuous flow chemistry, which can improve reaction control, safety, and scalability compared to traditional batch processing.

Discovery of Novel Reactivity and Chemical Transformations

The functional groups of this compound—a primary amine, a tertiary alcohol, and a fluorophenyl ring—provide a rich platform for discovering novel reactivity and chemical transformations. Future research will likely focus on leveraging these groups to create diverse libraries of new chemical entities.

The primary amino group is a key handle for derivatization. Beyond simple acylation or alkylation, novel transformations could include its use in multicomponent reactions to rapidly build molecular complexity. For instance, Passerini or Ugi reactions involving the amino group could generate peptidomimetic structures or other complex scaffolds. Pre-column derivatization techniques used for amino acid analysis, which employ reagents like phenylisothiocyanate, demonstrate the high reactivity of amino groups that can be exploited for synthetic diversification. nih.govspringernature.com

The tertiary alcohol presents another site for chemical exploration. While it can be a challenging functional group to manipulate, its reactivity could be harnessed for specific transformations. Under acidic conditions, dehydration could lead to the formation of a cyclohexene (B86901) derivative, which could then undergo a variety of olefin-based reactions. Alternatively, targeted C-H functionalization of the cyclohexyl ring, directed by the hydroxyl or amino group, could install new substituents with high regioselectivity.

Furthermore, the interplay between the amino and hydroxyl groups in a 1,4-relationship could be exploited in novel cyclization or rearrangement reactions to access different heterocyclic systems. The development of catalysts that can selectively activate one functional group in the presence of the other will be crucial for unlocking these new chemical transformations.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is an increasingly indispensable tool for predicting molecular properties and guiding synthetic design. For this compound, the development of advanced computational models can accelerate research by providing insights that are difficult or time-consuming to obtain experimentally.

Density Functional Theory (DFT) is a powerful method for predicting the structural and electronic properties of molecules. researchgate.netaps.org DFT calculations can be employed to:

Determine Stable Conformations: Predict the preferred three-dimensional structure of the molecule, including the axial or equatorial orientation of the amino and hydroxyl groups, which is critical for its biological activity. nih.gov

Predict Spectroscopic Data: Calculate NMR chemical shifts and coupling constants, which can be used to confirm the structure and stereochemistry of synthetic products by comparing theoretical data with experimental spectra. youtube.com

Analyze Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict sites of electrophilic and nucleophilic attack, guiding the discovery of new reactions. researchgate.netnih.gov

Beyond single-molecule properties, computational models can predict how the molecule interacts with its environment. Molecular docking simulations can be used to hypothesize binding modes with potential biological targets, such as enzymes or receptors, providing a rational basis for the design of new derivatives with improved affinity or selectivity.

The table below summarizes key computational methods and their potential applications for this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Structure & Reactivity Analysis | Geometry, NMR spectra, IR frequencies, HOMO/LUMO energies |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | UV-Vis absorption wavelengths, excitation energies |

| Molecular Dynamics (MD) | Conformational Sampling | Dynamic behavior in solution, conformational flexibility |

| Molecular Docking | Target Interaction Modeling | Binding poses, interaction energies with proteins |

These predictive models can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Opportunities in Green Chemistry and Sustainable Synthesis of this compound

The pharmaceutical industry is increasingly focused on sustainability, driven by the need to reduce its significant environmental footprint, which is often characterized by high E-factors (mass ratio of waste to product). pharmtech.com The synthesis of this compound presents numerous opportunities for applying the principles of green chemistry to create more sustainable manufacturing processes. nih.govjocpr.com

Key opportunities include:

Biocatalysis: As mentioned previously, using enzymes for key transformations can replace hazardous reagents and solvents with milder, water-based systems. mdpi.com The enzymatic synthesis of aminocyclohexanols from 1,4-cyclohexanedione is a prime example of a green and sustainable approach. d-nb.infosemanticscholar.orgresearchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with safer alternatives like water, ethanol, or supercritical fluids can drastically reduce the environmental impact of the synthesis. mdpi.com Solvent selection guides can be used to identify the most sustainable options for each reaction and purification step.

Catalysis over Stoichiometric Reagents: Employing catalytic methods, such as catalytic hydrogenation or catalytic amination, instead of stoichiometric reagents (e.g., metal hydrides) improves atom economy and reduces waste. astrazeneca.com Developing recyclable heterogeneous catalysts is a particularly important goal.

Process Intensification: The use of continuous flow chemistry can lead to higher yields, better process control, and reduced energy consumption compared to large-scale batch reactions. jocpr.com This approach also enhances safety by minimizing the volume of hazardous materials handled at any given time. acs.org

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a conventional multi-step process into a highly efficient, low-waste, and sustainable manufacturing route. nih.gov

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol?

- The synthesis typically involves multi-step processes, such as:

- Cyclohexanol backbone formation : Oxidation of cyclohexane derivatives (e.g., using catalytic oxidation to generate cyclohexanone intermediates) followed by functionalization .

- Amino group introduction : Reduction of nitro precursors (e.g., using sodium borohydride or catalytic hydrogenation with palladium on carbon) .

- Fluorophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-fluorophenyl group to the cyclohexanol scaffold .

- Key reaction conditions include inert solvents (tetrahydrofuran, ethanol) and controlled temperature/pressure to minimize side reactions.

Q. How is the structural integrity of this compound verified in academic research?

- Spectroscopic techniques :

- NMR : H and C NMR confirm the cyclohexanol ring, amino group, and fluorophenyl substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for fluorophenyl) .

- FT-IR : Peaks at ~3350 cm (O-H stretch), ~1600 cm (C-F stretch), and ~3400 cm (N-H stretch) .

Q. What analytical techniques ensure compound purity and batch consistency?

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm to monitor impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvents .

- Elemental analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Chiral resolution : Enantiomers are separated using chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases .

- Activity correlation : The (1R,4R) configuration may enhance binding to biological targets (e.g., neurotransmitter receptors) due to spatial alignment of the amino and fluorophenyl groups .

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions in co-crystals with proteins .

Q. What computational tools predict the physicochemical and ADMET properties of this compound?

- QSAR models : Predict logP (lipophilicity) and solubility using software like Schrödinger’s QikProp or MOE .

- Molecular docking : Assess interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic stability .

- DFT calculations : Optimize geometry and evaluate electronic effects of the fluorine atom on reaction pathways (e.g., Hammett σ values) .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural elucidation?

- Dynamic NMR : Detect conformational flexibility (e.g., chair-flipping of the cyclohexanol ring) causing signal splitting .

- Cross-validation : Compare experimental data with simulated spectra (Gaussian 09 or ACD/Labs) to identify discrepancies .

- Crystallographic refinement : Resolve ambiguities in bond angles/rotamers using high-resolution X-ray data (R-factor < 0.05) .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Catalyst screening : Transition metals (Pd/C, Raney Ni) for selective reductions without over-hydrogenation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy to track reaction progress .

Methodological Considerations

- Contradiction handling : Conflicting solubility data (e.g., in cyclohexane vs. ethanol) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline phases .

- Biological assays : Prioritize in vitro cytotoxicity screening (MTT assay) before in vivo studies due to fluorophenyl’s potential hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.